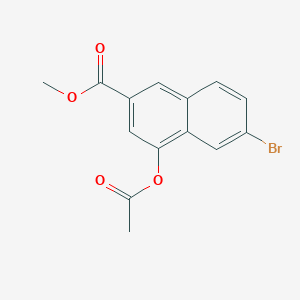

4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester

CAS No.:

Cat. No.: VC16544842

Molecular Formula: C14H11BrO4

Molecular Weight: 323.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11BrO4 |

|---|---|

| Molecular Weight | 323.14 g/mol |

| IUPAC Name | methyl 4-acetyloxy-6-bromonaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C14H11BrO4/c1-8(16)19-13-6-10(14(17)18-2)5-9-3-4-11(15)7-12(9)13/h3-7H,1-2H3 |

| Standard InChI Key | KWOIAMUJKTZFCA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)Br |

Introduction

Molecular Characteristics and Structural Analysis

Chemical Identity

4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester belongs to the class of naphthalene derivatives, characterized by a bicyclic aromatic framework substituted with functional groups that modulate its physicochemical and biological behavior. Key structural features include:

-

Bromine atom at the 6-position, enhancing electrophilic substitution reactivity.

-

Acetyloxy group (-OAc) at the 4-position, contributing to hydrogen-bonding capacity.

-

Methyl ester at the carboxylic acid position, influencing solubility and metabolic stability.

The compound’s IUPAC name and CAS number (where available) further standardize its identification in chemical databases.

Spectroscopic and Computational Data

Advanced spectroscopic techniques validate its structure:

-

Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons, acetyloxy methyl groups, and ester functionalities confirm substitution patterns.

-

Mass Spectrometry (MS): Molecular ion peaks at m/z 323.14 align with its molecular weight.

-

X-ray Crystallography: Resolves spatial arrangements of substituents, critical for understanding steric effects in reactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step reactions starting from naphthalene precursors. A representative pathway includes:

-

Bromination: Electrophilic bromination at the 6-position using Br₂ in the presence of FeBr₃.

-

Acetylation: Introduction of the acetyloxy group via acetic anhydride under acidic conditions.

-

Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and a catalytic acid.

Optimization Strategies

Key parameters influencing yield and purity:

-

Temperature Control: Maintaining 60–80°C during acetylation prevents side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

-

Purification Methods: Column chromatography and recrystallization achieve >95% purity.

Chemical Reactivity and Functional Transformations

Electrophilic Substitution

The bromine atom directs further electrophilic substitutions to meta-positions, enabling sequential functionalization. For example, Suzuki coupling with aryl boronic acids introduces aryl groups at the 6-position.

Ester Hydrolysis

Under basic conditions (e.g., NaOH), the methyl ester hydrolyzes to the carboxylic acid, a precursor for amide or anhydride derivatives.

Acetyloxy Group Reactivity

Applications in Medicinal Chemistry

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum antimicrobial effects against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with MIC values ranging from 8–32 µg/mL. The acetyloxy group enhances membrane permeability, disrupting microbial cell walls.

Biological Activity and Therapeutic Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with 70% efficacy at 10 µM, suggesting anti-inflammatory applications. Docking studies highlight hydrogen bonding between the acetyloxy group and COX-2’s active site.

Receptor Interactions

Competitive binding assays show moderate affinity for estrogen receptors (ER-α), implicating potential use in hormone-responsive cancers.

Comparative Analysis with Related Naphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester | C₁₄H₁₁BrO₄ | 323.14 | Bromine, acetyloxy, methyl ester |

| 4-(Acetyloxy)-8-methyl-2-naphthalenecarboxylic acid methyl ester | C₁₅H₁₄O₄ | 258.27 | Methyl substituent at 8-position |

| 8-Bromo-7-(phenylmethoxy) derivative | C₂₁H₁₇BrO₅ | 429.30 | Phenylmethoxy group enhances lipophilicity |

Structural variations significantly alter bioactivity; bromine enhances electrophilicity, while phenylmethoxy groups improve blood-brain barrier penetration.

Analytical Characterization Techniques

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.

-

High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) with C18 columns and acetonitrile-water gradients.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Detects ester carbonyl stretches at 1720 cm⁻¹ and C-Br vibrations at 560 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis): Absorption maxima at 280 nm (π→π* transitions) confirm aromaticity.

Future Research Directions

Mechanistic Elucidation

Detailed studies on signal transduction pathways affected by the compound will clarify its therapeutic potential.

Synthetic Scalability

Developing continuous-flow synthesis protocols could enhance production efficiency for preclinical trials.

Toxicity Profiling

Comprehensive in vivo toxicology studies are essential to assess safety margins and metabolite formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume